REACTION_CXSMILES
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[CH2:1]([OH:4])[CH2:2][CH3:3].CC([O-])(C)C.[K+].F[C:12]1[CH:17]=[CH:16][C:15]([I:18])=[C:14]([CH3:19])[CH:13]=1>CN(C=O)C>[I:18][C:15]1[CH:16]=[CH:17][C:12]([O:4][CH2:1][CH2:2][CH3:3])=[CH:13][C:14]=1[CH3:19] |f:1.2|
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Name
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Quantity
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3.44 mL
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Type
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reactant
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Smiles
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C(CC)O
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Name
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Quantity
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3.42 g
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Type
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reactant
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Smiles
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CC(C)(C)[O-].[K+]
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Name
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Quantity
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18 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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Quantity
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1.8 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C=C1)I)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring the solution for 10 min at rt
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture is stirred at 80° C. for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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The reaction is quenched by the addition of sat. aq. NH4Cl solution
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×)
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Type
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WASH
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Details
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The combined organic layers are washed with sat. aq. NH4Cl solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CUSTOM
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Details
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the solvent is removed in vacuo
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Type
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CUSTOM
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Details
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The crude product is purified by column chromatography (silica gel, heptane/EtOAc 9/1)
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Reaction Time |
10 min |
Name
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Type
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Smiles
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IC1=C(C=C(C=C1)OCCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |